molecular formula C19H20N4O B2487486 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline CAS No. 2380142-04-9

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B2487486
CAS No.: 2380142-04-9
M. Wt: 320.396
InChI Key: YIRKYEWZLMTMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives. The final step involves the attachment of the pyridine moiety via etherification reactions, using pyridine-4-ol and appropriate coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of the quinoxaline, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-6-18-17(5-1)21-12-19(22-18)23-11-3-4-15(13-23)14-24-16-7-9-20-10-8-16/h1-2,5-10,12,15H,3-4,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRKYEWZLMTMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)COC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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